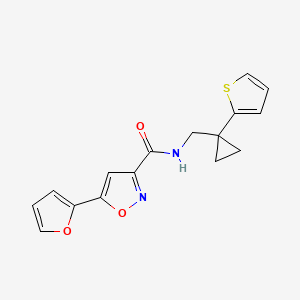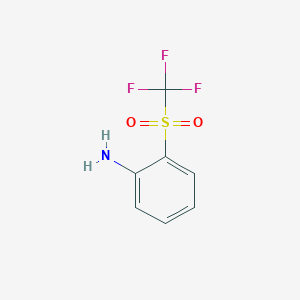
2-Trifluoromethanesulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethanesulfonylaniline is an organic compound with the CAS Number: 17095-18-0 . It has a molecular weight of 225.19 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]phenylamine .
Synthesis Analysis
The synthesis of this compound can be achieved from Trifluoromethanesulfonyl chloride and N-Phenylhydroxylamine . The reaction conditions involve the use of triethylamine in dichloromethane at 0°C under an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3NO2S . It belongs to the aniline group of chemicals.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 43-44°C . It has a density of 1.502±0.06 g/cm3 .Safety and Hazards
The compound is classified as a hazard under the GHS07 classification . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
Orientations Futures
The trifluoromethyl group, which is present in 2-Trifluoromethanesulfonylaniline, is known for its abundance in more than 20% of pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, the future directions of this compound could involve further improvements in the field of trifluoromethylation reactions, which could enhance the development of agrochemical drugs .
Mécanisme D'action
Target of Action
The primary targets of 2-Trifluoromethanesulfonylaniline are currently unknown. This compound is a chemical reagent and its targets would depend on the specific reaction it is used in .
Mode of Action
The mode of action of this compound is also dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various chemical reactions, interacting with different targets to bring about changes in the molecular structure .
Biochemical Pathways
Given its role as a chemical reagent, it could potentially be involved in a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
As a chemical reagent, it is typically handled under controlled laboratory conditions, and its bioavailability would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is used in. As a reagent, it can cause various changes at the molecular and cellular level depending on the targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions that this compound participates in .
Propriétés
IUPAC Name |
2-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPCVYYLSLUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17095-18-0 |
Source


|
| Record name | 2-trifluoromethanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

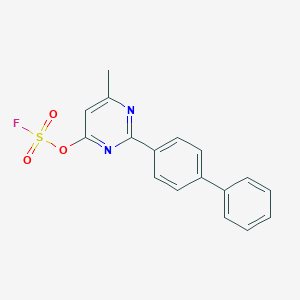
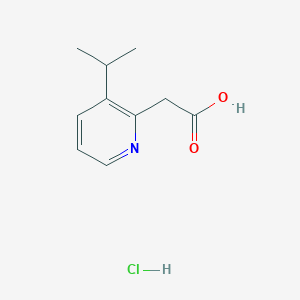
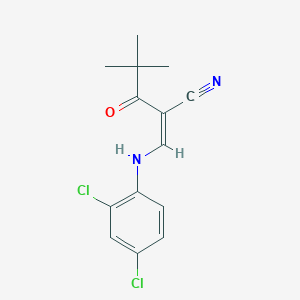
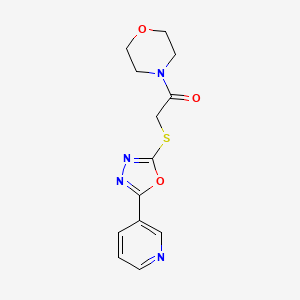
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate](/img/structure/B2618018.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)


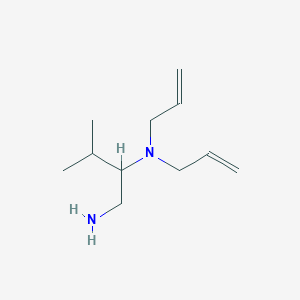
![1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2618027.png)
